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Compound of Interest

Compound Name: ethanone

Cat. No.: B097240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1-(5-

amino-2-methylphenyl)ethanone and its structural isomers, 1-(3-amino-4-

methylphenyl)ethanone and 1-(4-amino-3-methylphenyl)ethanone. The structural elucidation

of these closely related compounds is critical in synthetic chemistry and drug development,

where precise molecular architecture dictates biological activity and chemical reactivity.

Due to the limited availability of public, experimentally verified spectra for 1-(5-amino-2-

methylphenyl)ethanone, this guide utilizes predicted spectroscopic data for this primary

compound, based on established principles and computational models.[1][2] This is juxtaposed

with available experimental and predicted data for its isomers to highlight the distinguishing

spectroscopic features that enable their unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-(5-amino-2-

methylphenyl)ethanone and its isomers.

Table 1: ¹H NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)ethanone)
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Compound
Aromatic
Protons (ppm)

-NH₂ Protons
(ppm)

-CH₃ (Aryl)
(ppm)

-C(O)CH₃
(Acetyl) (ppm)

1-(5-amino-2-

methylphenyl)eth

anone

H-3: ~6.8-7.0 (d);

H-4: ~6.6-6.8

(dd); H-6: ~7.1-

7.3 (d)[2]

~3.5-4.5 (br s)[2] ~2.2-2.4 (s)[2] ~2.5-2.6 (s)[2]

1-(3-amino-4-

methylphenyl)eth

anone

Data not readily

available in

searches.

Data not

available

Data not

available

Data not

available

1-(4-amino-3-

methylphenyl)eth

anone

Data not readily

available in

searches.

Data not

available

Data not

available

Data not

available

Table 2: ¹³C NMR Spectral Data (Predicted for 1-(5-amino-2-methylphenyl)ethanone)

Compound C=O (ppm)
Aromatic
Carbons (ppm)

-CH₃ (Aryl)
(ppm)

-C(O)CH₃
(Acetyl) (ppm)

1-(5-amino-2-

methylphenyl)eth

anone

~198-202

C-1: ~130-132;

C-2: ~135-137;

C-3: ~115-117;

C-4: ~118-120;

C-5: ~145-147;

C-6: ~130-132[2]

~20-22 ~28-30

1-(3-amino-4-

methylphenyl)eth

anone

Data not readily

available in

searches.

Data not

available

Data not

available

Data not

available

1-(4-amino-3-

methylphenyl)eth

anone

Data not readily

available in

searches.

Data not

available

Data not

available

Data not

available

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)

1-(5-amino-2-methylphenyl)ethanone

N-H stretch: 3300-3500 (two bands for primary

amine), C=O stretch: ~1680 (conjugated

ketone), C-N stretch: 1250-1350, Aromatic C-H

stretch: ~3000-3100, Aromatic C=C stretch:

1450-1600.

1-(3-amino-4-methylphenyl)ethanone Data not readily available in searches.

1-(4-amino-3-methylphenyl)ethanone Data not readily available in searches.

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-(5-amino-2-

methylphenyl)ethanone
149.19 [M]⁺

[M-CH₃]⁺ (134), [M-COCH₃]⁺

(106)

1-(3-amino-4-

methylphenyl)ethanone
149.19 [M]⁺

Expected fragmentation

pattern would differ based on

substitution.

1-(4-amino-3-

methylphenyl)ethanone
149.19 [M]⁺

Expected fragmentation

pattern would differ based on

substitution.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices for the analysis of aromatic compounds.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

in a 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more.

Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2 seconds.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction using a spectrum of a pure KBr pellet.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source for accurate mass determination.

ESI-MS Parameters:

Ionization Mode: Positive ion mode to facilitate protonation of the amino group.

Capillary Voltage: 3-4 kV.

Drying Gas Flow: 8-12 L/min.

Drying Gas Temperature: 300-350 °C.

Scan Range: m/z 50-500.

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass

spectrometry (HRMS), compare the measured exact mass with the theoretical exact mass

calculated for the expected molecular formula (C₉H₁₁NO).

Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the structural validation of a

synthesized compound like 1-(5-amino-2-methylphenyl)ethanone using the described

spectroscopic methods.
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of 1-(5-amino-2-

methylphenyl)ethanone.

This guide provides a foundational framework for the spectroscopic characterization of 1-(5-

amino-2-methylphenyl)ethanone and its isomers. While predicted data serves as a valuable

tool in the absence of experimental spectra, it is recommended that researchers acquire
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experimental data for their specific samples to ensure accurate structural confirmation. The

provided protocols offer a standardized approach to obtaining high-quality spectroscopic data

for these important chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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